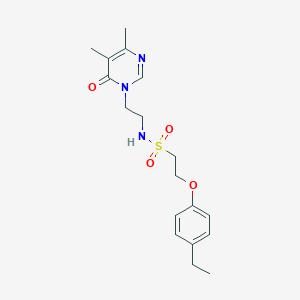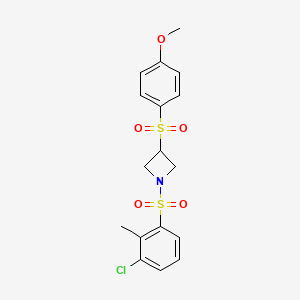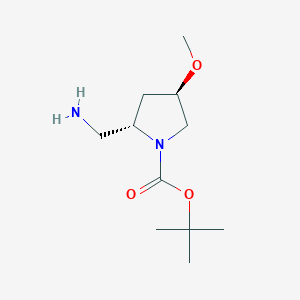
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-ethylphenoxy)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-ethylphenoxy)ethanesulfonamide is a synthetic compound with a multifaceted chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-ethylphenoxy)ethanesulfonamide, a multi-step synthesis is often employed. Commonly, the process begins with the preparation of the pyrimidin-1(6H)-yl intermediate. This is followed by alkylation to introduce the ethyl group, and finally, the addition of the ethanesulfonamide moiety. Reaction conditions typically involve the use of polar solvents and may require catalytic amounts of acids or bases to facilitate the reactions.
Industrial Production Methods: For industrial-scale production, the synthetic route must be optimized for yield and efficiency. This often involves the use of continuous flow reactors to maintain consistent reaction conditions and scaling up the preparation of intermediates. Advanced purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-ethylphenoxy)ethanesulfonamide is reactive in various chemical environments, undergoing oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Commonly involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Typically employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles are often used in substitution reactions to modify the ethanesulfonamide or pyrimidin-1(6H)-yl groups.
Major Products: The primary products from these reactions are derivatives of the original compound, tailored for specific applications by modifying the functional groups.
Scientific Research Applications
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-ethylphenoxy)ethanesulfonamide finds use across various domains:
Chemistry: Utilized as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its interaction with specific cellular pathways.
Medicine: Studied for potential therapeutic applications, particularly in the development of novel pharmaceuticals targeting specific enzymes or receptors.
Industry: Used in the manufacture of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
Compared to other compounds with similar structures, N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-ethylphenoxy)ethanesulfonamide offers unique advantages due to its specific substituents:
Structural Comparison: Similar compounds might include those with variations in the pyrimidin-1(6H)-yl, ethanesulfonamide, or phenoxy groups.
Unique Properties: Its distinct combination of functional groups provides unique reactivity and binding properties not found in closely related compounds.
Comparison with Similar Compounds
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(phenoxy)ethanesulfonamide
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-methylphenoxy)ethanesulfonamide
Properties
IUPAC Name |
N-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-2-(4-ethylphenoxy)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-4-16-5-7-17(8-6-16)25-11-12-26(23,24)20-9-10-21-13-19-15(3)14(2)18(21)22/h5-8,13,20H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOYVRYZQGSJFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCS(=O)(=O)NCCN2C=NC(=C(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[4-(4-Methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2817387.png)
![5-Methoxy-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol](/img/structure/B2817388.png)
![6-[(oxan-4-yl)methoxy]-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2817390.png)
![5-(2-chloro-6-fluorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2817391.png)
![2-{[1-(4-Phenyloxane-4-carbonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2817392.png)
![4-[3-(Ethoxymethyl)-4-methoxyphenyl]-1,3-thiazol-2-amine](/img/structure/B2817393.png)
![3-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2817394.png)
![2,4-dichloro-N-[4-(dimethylamino)-2-phenoxypyrimidin-5-yl]benzamide](/img/structure/B2817395.png)
![13-fluoro-5-(6-oxo-1H-pyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2817399.png)

![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2817403.png)
![2-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2817405.png)
